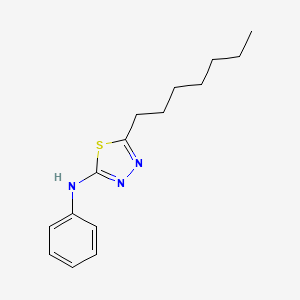
5-Heptyl-N-phenyl-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Heptyl-N-phenyl-1,3,4-thiadiazol-2-amine is a compound belonging to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds have garnered significant attention due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Heptyl-N-phenyl-1,3,4-thiadiazol-2-amine typically involves the reaction of heptyl isothiocyanate with phenyl hydrazine in the presence of a base, followed by cyclization to form the thiadiazole ring. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetone .
Industrial Production Methods
Industrial production of thiadiazole derivatives, including this compound, may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-Heptyl-N-phenyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiadiazoles, which can exhibit different pharmacological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of 5-Heptyl-N-phenyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the growth of cancer cells by inducing apoptosis and arresting the cell cycle. The compound may also interact with bacterial enzymes, disrupting their function and leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Phenyl-1,3,4-thiadiazol-2-amine
- N-Phenyl-1,3,4-thiadiazol-2-amine
- 5-Heptyl-1,3,4-thiadiazol-2-amine
Uniqueness
5-Heptyl-N-phenyl-1,3,4-thiadiazol-2-amine is unique due to its heptyl and phenyl substituents, which confer specific pharmacological properties. Compared to other thiadiazole derivatives, it may exhibit enhanced antimicrobial and anticancer activities .
Eigenschaften
CAS-Nummer |
111686-33-0 |
|---|---|
Molekularformel |
C15H21N3S |
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
5-heptyl-N-phenyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C15H21N3S/c1-2-3-4-5-9-12-14-17-18-15(19-14)16-13-10-7-6-8-11-13/h6-8,10-11H,2-5,9,12H2,1H3,(H,16,18) |
InChI-Schlüssel |
QOTMDLWAJQSNDL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1=NN=C(S1)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



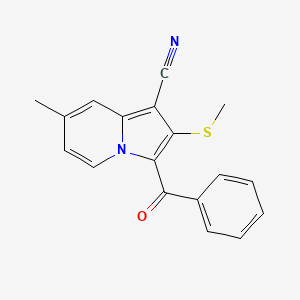
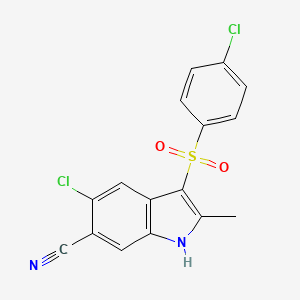
![6-Chloro-8-(2-methoxypropan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B15213654.png)
![Dimethyl[2-(2-nitrophenyl)ethyl]propanedioate](/img/structure/B15213663.png)
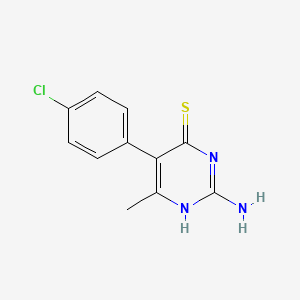
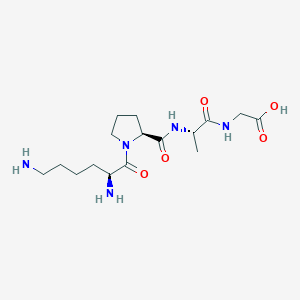
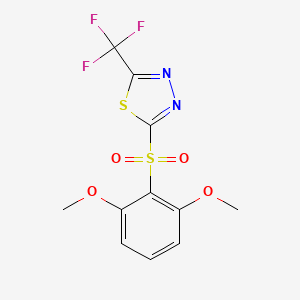
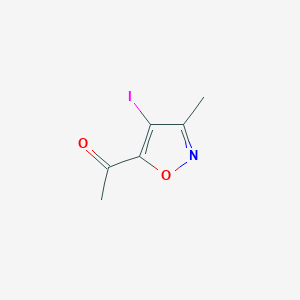
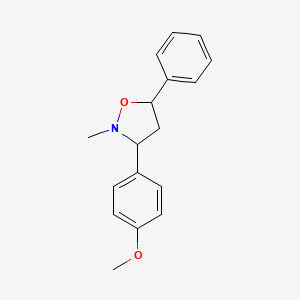
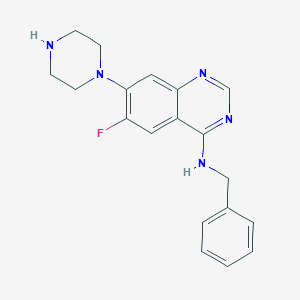
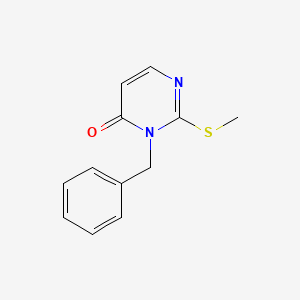

![4-Chloro-2-ethyl-5-[1-(4-methylphenyl)ethoxy]pyridazin-3(2H)-one](/img/structure/B15213707.png)
